

Application of Direct Blue 75 in textile and paper industries

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Compound of Interest

Compound Name: C.I. Direct blue 75

Cat. No.: B15553050

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Disclaimer

The dye "Direct Blue 75" is not a commonly indexed or commercially available dyestuff. The following application notes, protocols, and data are presented as a representative example based on the known properties and applications of other water-soluble, polyazo "Direct Blue" class dyes used in the textile and paper industries. The quantitative data is illustrative and intended to reflect typical performance characteristics.

Application Notes for Direct Blue 75

Direct Blue 75 is a hypothetical anionic direct dye characterized by its high affinity for cellulosic substrates. Its molecular structure, presumed to be a polyazo chromophore containing multiple sulfonate groups ($-\text{SO}_3\text{Na}$), allows for direct application to cotton, viscose, and paper pulp without the need for a mordant. The dye exhibits moderate to good lightfastness and wetfastness, making it suitable for a range of applications where cost-effectiveness is a primary consideration.

Applications in the Textile Industry

In textiles, Direct Blue 75 is primarily used for dyeing cellulosic fibers such as cotton, linen, and viscose rayon. Its application is typically carried out in a neutral or slightly alkaline dye bath, where the addition of an electrolyte like sodium chloride (NaCl) or sodium sulfate (Na_2SO_4) is crucial for promoting dye exhaustion and fixation onto the fiber. Key applications include:

- Apparel and Home Textiles: Used for coloring garments, towels, and bedding where moderate fastness properties are acceptable.
- Union Dyeing: Effective in dyeing cotton/viscose blends to a uniform shade.
- Denim Garment Over-dyeing: Can be used to impart a blue tint or to enhance the shade of denim fabrics.

Applications in the Paper Industry

In the paper industry, Direct Blue 75 serves as a versatile colorant for various paper and paperboard grades. It is typically added to the pulp slurry in the beater or at the wet end of the paper machine. Its high water solubility ensures even distribution and coloration. Key applications include:

- Fine Papers: Used for tinting writing and printing papers to achieve specific pastel blue shades.
- Packaging Materials: Provides coloration for cardboard, linerboard, and other packaging materials.
- Tissue Products: Used to color specialty tissue papers, such as napkins and decorative crepe paper.
- Colored Ledger Paper: Imparts a distinct and stable blue color to ledger and index papers.

Quantitative Data Summary

The performance of Direct Blue 75 can be quantified under standardized laboratory conditions. The following tables summarize typical performance metrics for textile and paper applications.

Table 1: Performance and Fastness Properties on Cotton Fabric

Parameter	Test Condition	Result
Dyeing Performance		
Exhaustion (%)	1% owf, 95°C, 20 g/L NaCl, 60 min	85%
Fixation (%)	Post-dyeing rinse and soaping	78%
Colorfastness (ISO)		
Lightfastness (Blue Wool Scale)	Xenon Arc Lamp (ISO 105-B02)	4-5
Wash Fastness (Staining)	ISO 105-C06 (40°C, Cotton)	3-4
Wash Fastness (Color Change)	ISO 105-C06 (40°C)	4
Rubbing Fastness (Dry)	Crockmeter (ISO 105-X12)	4
Rubbing Fastness (Wet)	Crockmeter (ISO 105-X12)	2-3

Table 2: Performance in Unbleached Kraft Paper Pulp

Parameter	Test Condition	Result
Dyeing Performance		
Dye Retention (%)	0.5% on dry pulp, 20 min contact	92%
Fastness Properties		
Bleed Fastness (Water)	TAPPI T 475	4 (Good)
Lightfastness (Blue Wool Scale)	Xenon Arc Lamp	4
Optical Properties		
Brightness (ISO 2470-1)	Control (No Dye)	28%
Brightness (ISO 2470-1)	0.5% Dye	25%

Experimental Protocols

Protocol 1: Exhaust Dyeing of Cotton Fabric

This protocol describes a standard laboratory procedure for dyeing a 10 g sample of scoured and bleached cotton knit fabric.

Materials and Reagents:

- Direct Blue 75 dye powder
- Scoured cotton fabric (10 g)
- Sodium chloride (NaCl)
- Sodium carbonate (Na_2CO_3)
- Non-ionic soaping agent
- Distilled water
- Laboratory dyeing machine (e.g., Mathis Labomat) or beaker setup with magnetic stirrer and hotplate.

Procedure:

- **Dye Stock Solution:** Prepare a 1% (w/v) stock solution of Direct Blue 75 by dissolving 1 g of dye powder in 100 mL of distilled water with gentle heating.
- **Dye Bath Preparation:**
 - Set the liquor-to-goods ratio (L:R) to 20:1. For a 10 g fabric sample, the total volume will be 200 mL.
 - Add 180 mL of distilled water to the dyeing vessel.
 - Add the required volume of dye stock solution. For a 1% on weight of fabric (owf) shade, add 10 mL of the 1% stock solution.

- Add sodium chloride (electrolyte). For a concentration of 20 g/L, add 4 g of NaCl.
- Add sodium carbonate to adjust the pH to 7.5-8.0.
- Dyeing Cycle:
 - Introduce the wetted cotton fabric into the dye bath at 40°C.
 - Raise the temperature from 40°C to 95°C at a rate of 2°C/minute.
 - Hold the temperature at 95°C for 60 minutes, ensuring constant agitation.
 - Cool the dye bath down to 60°C.
- Rinsing and Soaping:
 - Remove the fabric from the dye bath and perform a cold rinse for 10 minutes to remove unfixed surface dye.
 - Prepare a soaping bath containing 2 g/L of a non-ionic soaping agent at 90°C.
 - Wash the dyed fabric in the soaping bath for 15 minutes to improve wetfastness.
 - Rinse the fabric thoroughly with hot water followed by cold water.
- Drying: Squeeze the excess water from the fabric and air-dry or oven-dry at 80°C.

Protocol 2: Dyeing of Paper Pulp in a Laboratory Beater

This protocol describes the addition of Direct Blue 75 to a pulp slurry for producing colored paper sheets.

Materials and Reagents:

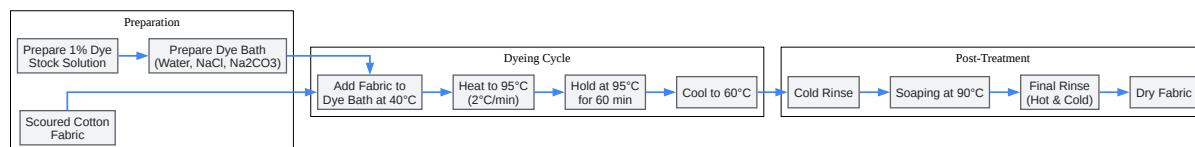
- Direct Blue 75 dye powder
- Unbleached Kraft pulp
- Rosin size

- Papermaker's alum (aluminum sulfate)
- Laboratory beater/disintegrator
- Sheet former

Procedure:

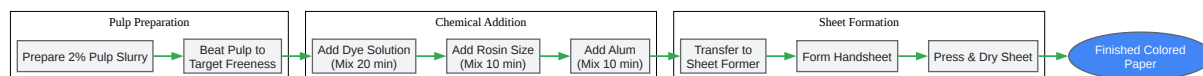
- Pulp Slurry Preparation: Prepare a 2% consistency pulp slurry in the laboratory beater (e.g., 20 g of dry pulp in 980 mL of water). Beat the pulp to the desired freeness level.
- Dye Addition:
 - Prepare a 1% (w/v) stock solution of Direct Blue 75.
 - While the slurry is under agitation, add the required amount of dye solution to achieve the target shade (e.g., 10 mL of stock solution for a 0.5% shade on dry pulp).
 - Allow the dye to mix and interact with the pulp for 15-20 minutes.
- Sizing and Fixation:
 - Add rosin size (e.g., 1% on dry pulp) to the slurry and mix for 10 minutes. This imparts water resistance.
 - Add papermaker's alum (e.g., 2% on dry pulp) to precipitate the rosin size and help fix the dye onto the fibers. Mix for another 10 minutes.
- Sheet Formation:
 - Transfer the colored pulp slurry to a laboratory sheet former.
 - Form a handsheet according to standard procedures (e.g., TAPPI T 205).
- Pressing and Drying: Press the wet sheet to remove excess water, then dry it in a conditioned environment (23°C, 50% RH).

Visualized Workflows and Relationships



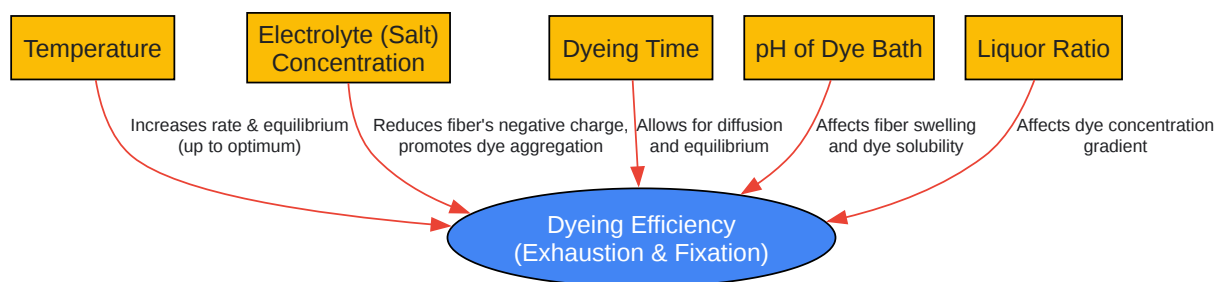
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Caption: Experimental Workflow for Textile Dyeing with Direct Blue 75.



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Caption: Experimental Workflow for Paper Pulp Dyeing.



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Caption: Key Factors Influencing Direct Dyeing Efficiency.

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